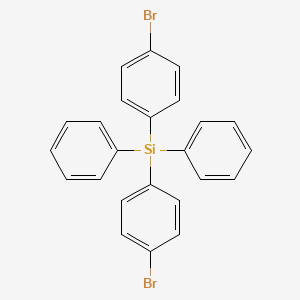

Bis(4-bromophenyl)diphenylsilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168683. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

bis(4-bromophenyl)-diphenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18Br2Si/c25-19-11-15-23(16-12-19)27(21-7-3-1-4-8-21,22-9-5-2-6-10-22)24-17-13-20(26)14-18-24/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTEBJTKMYMQRIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18Br2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30304982 | |

| Record name | bis(4-bromophenyl)diphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18733-91-0 | |

| Record name | 18733-91-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | bis(4-bromophenyl)diphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(4-bromophenyl)diphenylsilane (CAS: 18733-91-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-bromophenyl)diphenylsilane is an organosilicon compound with the CAS number 18733-91-0. It is characterized by a central silicon atom bonded to two diphenyl and two 4-bromophenyl groups. This structure imparts high thermal stability and makes it a valuable building block in organic synthesis and materials science.[1] Its primary applications lie in the synthesis of advanced materials, including functional silanes, high-performance polymers, and as an intermediate for Organic Light Emitting Diodes (OLEDs). The bromine substituents serve as reactive sites for various cross-coupling reactions, enabling the construction of complex molecular architectures.[1][2]

Chemical and Physical Properties

This compound is a white to off-white crystalline powder at room temperature.[3][4] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 18733-91-0 | [5] |

| Molecular Formula | C₂₄H₁₈Br₂Si | [5] |

| Molecular Weight | 494.29 g/mol | [5] |

| Melting Point | 167.0 to 171.0 °C | [3] |

| Boiling Point (Predicted) | 494.4 ± 45.0 °C | [3] |

| Density (Predicted) | 1.49 ± 0.1 g/cm³ | [3] |

| Purity | >98.0% (GC) to 99% | [5][6] |

| Storage Temperature | Room Temperature | [3][5] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

A proton NMR spectrum for this compound has been reported in the literature, which is essential for confirming its molecular structure.[7]

¹³C NMR, FT-IR, and Mass Spectrometry

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of a lithiated bromobenzene derivative with dichlorodiphenylsilane.[9]

Materials:

-

1,4-Dibromobenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexane

-

Dichlorodiphenylsilane

-

Toluene

-

n-Butanol

Procedure:

-

Under a dry nitrogen atmosphere, dissolve 10.81 g (50 mmol) of 1,4-dibromobenzene in 400 mL of anhydrous THF in a flask.

-

Cool the solution to -78 °C.

-

Slowly add 20 mL (50 mmol) of n-BuLi solution dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour after the addition is complete.

-

Slowly add a solution of 6.3 g (25 mmol) of dichlorodiphenylsilane in 80 mL of anhydrous THF dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Evaporate the solvent to dryness using a rotary evaporator.

-

Purify the crude product by recrystallization from toluene and then n-butanol.

-

This procedure typically yields approximately 10 g (81%) of this compound.[9]

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Application in Suzuki Cross-Coupling Reactions

This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds and the synthesis of more complex aryl silanes.[10] While a specific protocol for this exact compound is not detailed, a general procedure for a similar Suzuki coupling is provided below as a representative example.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

General Procedure:

-

In a pressure flask equipped with a stir bar, combine this compound (1 equiv.), the arylboronic acid (2.2 equiv.), and the base (4 equiv.).

-

Add the palladium catalyst (0.05-0.1 equiv.).

-

Under an inert atmosphere (e.g., argon), add the anhydrous solvent mixture.

-

Seal the vessel and heat the reaction mixture (e.g., at 85-100 °C) overnight with stirring.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the mixture to room temperature, perform an aqueous workup, and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

Suzuki Coupling Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application in Organic Light Emitting Diodes (OLEDs)

The tetraphenylsilane core in this compound provides good thermal stability and a high triplet energy, making its derivatives suitable as host materials in phosphorescent OLEDs.[7] A general procedure for the fabrication of a solution-processed OLED is outlined below.

General Device Fabrication Protocol:

-

Substrate Cleaning: Thoroughly clean pre-patterned Indium Tin Oxide (ITO) substrates by sonication in a sequence of detergent solution, deionized water, and isopropyl alcohol.[11]

-

Hole Injection/Transport Layer Deposition: Spin-coat a solution of a hole transport material (e.g., PEDOT:PSS) onto the cleaned ITO substrate.

-

Emissive Layer (EML) Deposition: Prepare a solution of the host material (a derivative of this compound) and a phosphorescent dopant in a suitable organic solvent. Spin-coat this solution on top of the hole transport layer.[12]

-

Electron Transport Layer and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator. Sequentially deposit an electron transport layer and a low work function metal cathode (e.g., LiF/Al).[12]

-

Encapsulation: Encapsulate the device to protect the organic layers from atmospheric moisture and oxygen.

OLED Fabrication Workflow

Caption: A simplified workflow for the fabrication of a solution-processed OLED.

Safety Information

This compound should be handled in a well-ventilated area, and personal protective equipment such as gloves and safety glasses should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Biological Activity

There is currently no significant research available in the public domain regarding the biological activity or its involvement in signaling pathways of this compound. Its applications are primarily focused on materials science and organic synthesis.

Conclusion

This compound is a versatile and stable organosilicon compound with significant potential in the development of advanced materials. Its utility as a precursor in cross-coupling reactions and as a core for functional materials in applications like OLEDs makes it a compound of high interest for researchers in both academia and industry. The provided experimental protocols offer a foundation for its synthesis and application in these key areas.

References

- 1. rsc.org [rsc.org]

- 2. m.youtube.com [m.youtube.com]

- 3. bis(4-broMophenyl)-diphenyl-silane CAS#: 18733-91-0 [m.chemicalbook.com]

- 4. scribd.com [scribd.com]

- 5. chemscene.com [chemscene.com]

- 6. bis(4-broMophenyl)-diphenyl-silane - Organosilicon - Zhengzhou HQ Material Co., Ltd. [hqmat.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. bis(4-broMophenyl)-diphenyl-silane | 18733-91-0 [chemicalbook.com]

- 10. ocf.berkeley.edu [ocf.berkeley.edu]

- 11. ossila.com [ossila.com]

- 12. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter - PubMed [pubmed.ncbi.nlm.nih.gov]

Bis(4-bromophenyl)diphenylsilane molecular weight and formula

An in-depth analysis of Bis(4-bromophenyl)diphenylsilane, a significant organosilicon compound, reveals key molecular data essential for research and development in various scientific fields. This guide provides a concise summary of its fundamental chemical properties.

The fundamental properties of this compound, including its molecular formula and weight, are pivotal for experimental design and theoretical calculations. These values are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₄H₁₈Br₂Si[1] |

| Molecular Weight | 494.29 g/mol [1] |

The molecular structure consists of a central silicon atom bonded to two diphenyl groups and two 4-bromophenyl groups. This specific arrangement of atoms dictates its chemical reactivity and physical characteristics. The molecular formula C₂₄H₁₈Br₂Si and molecular weight of 494.29 g/mol are defining characteristics of this compound.[1]

References

An In-depth Technical Guide to Bis(4-bromophenyl)diphenylsilane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-bromophenyl)diphenylsilane is an organosilicon compound with significant applications in organic synthesis and materials science. Its rigid tetraphenylsilane core, functionalized with two bromophenyl groups, makes it a valuable building block for the synthesis of complex organic molecules, high-performance polymers, and organic light-emitting diode (OLED) intermediates. This guide provides a comprehensive overview of its chemical and physical properties, molecular structure, and a detailed experimental protocol for its synthesis.

Chemical and Physical Properties

This compound is a white to almost white crystalline powder at room temperature. The key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 18733-91-0 | [1][2][3][4][5] |

| Molecular Formula | C₂₄H₁₈Br₂Si | [1][2][3] |

| Molecular Weight | 494.29 g/mol | [1][3] |

| Melting Point | 167.0 to 171.0 °C | [3] |

| Boiling Point (Predicted) | 494.4 ± 45.0 °C | [3] |

| Density (Predicted) | 1.49 ± 0.1 g/cm³ | [3] |

| Solubility | Soluble in common organic solvents such as benzene, toluene, and dichloromethane. | [6] |

Molecular Structure

The molecular structure of this compound consists of a central silicon atom tetrahedrally bonded to two phenyl groups and two 4-bromophenyl groups. The presence of the bromine atoms provides reactive sites for various cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, enabling the construction of more complex aromatic systems. The tetraphenylsilane framework imparts high thermal stability and specific electronic properties to the molecule.

Spectroscopic Data

Spectroscopic techniques are crucial for the characterization of this compound. Although detailed spectral data with peak assignments are not fully available in the public domain, a representative ¹H NMR spectrum has been published, and typical ranges for related organosilicon compounds can be inferred.

¹H NMR Spectroscopy

A published ¹H NMR spectrum of this compound indicates the presence of aromatic protons. The signals for the phenyl and bromophenyl groups would appear in the aromatic region of the spectrum.

Other Spectroscopic Techniques

Other techniques such as ¹³C NMR, FT-IR, and mass spectrometry are essential for complete characterization.

-

¹³C NMR would show distinct signals for the different carbon environments in the phenyl and 4-bromophenyl rings.

-

FT-IR spectroscopy would reveal characteristic vibrational frequencies for the C-H, C=C, C-Br, and Si-C bonds.

-

Mass Spectrometry would confirm the molecular weight and provide information about the fragmentation pattern of the molecule.

Experimental Protocols

Synthesis of this compound

The following protocol describes a common method for the synthesis of this compound.[2]

Materials:

-

1,4-Dibromobenzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexane

-

Dichlorodiphenylsilane

-

Toluene

-

n-Butanol

Procedure:

-

Under a dry nitrogen atmosphere, dissolve 1,4-dibromobenzene (10.81 g, 50 mmol) in anhydrous THF (400 mL).

-

Cool the solution to -78 °C.

-

Slowly add n-butyllithium in hexane (20 mL, 50 mmol) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour after the addition is complete.

-

Slowly add a solution of dichlorodiphenylsilane (6.3 g, 25 mmol) in anhydrous THF (80 mL) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Evaporate the solvent using a rotary evaporator.

-

Purify the crude product by recrystallization from toluene and then from n-butanol to yield this compound (10 g, 81% yield).

Caption: Synthetic workflow for this compound.

Applications in Research and Development

This compound serves as a versatile intermediate in several areas of chemical research and development:

-

Organic Synthesis: The two bromine atoms act as handles for further functionalization through various cross-coupling reactions, allowing for the synthesis of complex, multi-aryl structures.

-

Materials Science: It is a precursor for the synthesis of high-performance polymers and dendrimers with enhanced thermal stability and specific optoelectronic properties.

-

OLED Technology: The tetraphenylsilane core is often incorporated into host materials for phosphorescent OLEDs due to its high triplet energy and good charge-transporting properties.

Safety Information

Standard laboratory safety precautions should be taken when handling this compound. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat. The synthesis involves pyrophoric reagents (n-butyllithium) and should only be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere.

References

- 1. chemscene.com [chemscene.com]

- 2. bis(4-broMophenyl)-diphenyl-silane | 18733-91-0 [chemicalbook.com]

- 3. bis(4-broMophenyl)-diphenyl-silane CAS#: 18733-91-0 [m.chemicalbook.com]

- 4. bis(4-broMophenyl)-diphenyl-silane - Organosilicon - Zhengzhou HQ Material Co., Ltd. [hqmat.com]

- 5. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 6. chembk.com [chembk.com]

In-Depth Technical Guide: Synthesis of Bis(4-bromophenyl)diphenylsilane from 1,4-Dibromobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of bis(4-bromophenyl)diphenylsilane, a valuable organosilicon compound, from 1,4-dibromobenzene. The primary synthetic route involves a Grignard reaction, a fundamental and versatile method for forming carbon-silicon bonds.[1]

Reaction Principle

The synthesis of this compound from 1,4-dibromobenzene is typically achieved through the formation of a Grignard reagent, followed by its reaction with dichlorodiphenylsilane. The key steps are:

-

Formation of the Grignard Reagent: 1,4-dibromobenzene reacts with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form 4-bromophenylmagnesium bromide. It is crucial to maintain anhydrous conditions as Grignard reagents are highly reactive towards water.[2]

-

Reaction with Dichlorodiphenylsilane: The prepared Grignard reagent then acts as a nucleophile, attacking the electrophilic silicon center of dichlorodiphenylsilane. Two equivalents of the Grignard reagent displace the two chloride ions, forming the desired this compound.

Alternatively, an organolithium reagent can be used. 1,4-dibromobenzene is reacted with n-butyllithium at low temperatures to form 4-bromophenyllithium, which then reacts with dichlorodiphenylsilane.[3]

Experimental Protocols

Below are two detailed experimental protocols for the synthesis of this compound.

Protocol 1: Grignard Reaction Method

This protocol is based on the fundamental principles of Grignard reagent formation and subsequent reaction with a chlorosilane.[1][4]

Materials and Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

1,4-dibromobenzene

-

Magnesium turnings

-

Dichlorodiphenylsilane

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium chloride solution

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Recrystallization solvent (e.g., toluene or n-butanol)

Procedure:

-

Preparation of the Grignard Reagent:

-

Under an inert atmosphere, place magnesium turnings in the flame-dried three-necked flask.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Dissolve 1,4-dibromobenzene in anhydrous THF and add it to the dropping funnel.

-

Slowly add a small amount of the 1,4-dibromobenzene solution to the magnesium turnings. The reaction is initiated when a color change and/or gentle reflux is observed.

-

Once the reaction has started, add the remaining 1,4-dibromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring and refluxing the mixture until most of the magnesium has been consumed.

-

-

Reaction with Dichlorodiphenylsilane:

-

Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve dichlorodiphenylsilane in anhydrous THF and add it to the dropping funnel.

-

Add the dichlorodiphenylsilane solution dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent like toluene or n-butanol to obtain this compound as a solid.[3]

-

Protocol 2: Organolithium Reaction Method [3]

This protocol offers an alternative route using an organolithium reagent.

Materials and Equipment:

-

Same as Protocol 1, with the addition of n-butyllithium (n-BuLi) in hexanes.

Procedure:

-

Formation of the Organolithium Reagent:

-

Under a dry nitrogen atmosphere, dissolve 1,4-dibromobenzene (50 mmol, 10.81 g) in anhydrous THF (400 mL) in a flask and cool the solution to -78 °C.

-

Slowly add n-butyllithium in hexanes (50 mmol, 20 mL) dropwise, ensuring the temperature remains at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour after the addition is complete.

-

-

Reaction with Dichlorodiphenylsilane:

-

Dissolve dichlorodiphenylsilane (25 mmol, 6.3 g) in anhydrous THF (80 mL).

-

Slowly add this solution dropwise to the organolithium reagent at -78 °C.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Evaporate the solvent to dryness using a rotary evaporator.

-

Purify the crude product by recrystallization from toluene or n-butanol. A reported yield using this method is 81% (10 g, 0.021 mol).[3]

-

Quantitative Data

The following tables summarize the quantitative data for the synthesis of this compound based on the organolithium protocol.[3]

Table 1: Reagent Quantities

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| 1,4-Dibromobenzene | 235.91 | 50 | 10.81 g |

| n-Butyllithium | 64.06 | 50 | 20 mL (2.5 M in hexanes) |

| Dichlorodiphenylsilane | 253.20 | 25 | 6.3 g |

| Anhydrous THF | 72.11 | - | 480 mL |

Table 2: Product Yield

| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) |

| This compound | 494.29 | 12.36 | 10 | 81 |

Visualizations

Reaction Pathway

Caption: Reaction pathways for the synthesis of this compound.

Experimental Workflow

Caption: General experimental workflow for the synthesis.

References

Spectroscopic Profile of Bis(4-bromophenyl)diphenylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Bis(4-bromophenyl)diphenylsilane. Due to the limited availability of published spectra for this specific molecule, this guide presents a combination of available data for the target compound and analogous data from closely related structures to offer a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Below are the summarized ¹H and estimated ¹³C NMR data for this compound.

¹H NMR Data

A proton NMR spectrum for this compound has been reported.[1] The aromatic region of the spectrum is complex due to the presence of multiple phenyl groups.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.60 - 7.30 | Multiplet | 18H | Aromatic Protons |

Note: The provided spectrum lacks the resolution to assign specific peaks and coupling constants for the distinct phenyl and bromophenyl protons.

¹³C NMR Data (Analog-Based)

Table 2: Estimated ¹³C NMR Spectroscopic Data for this compound (Based on Analog Data)

| Chemical Shift (δ) ppm | Assignment |

| ~137 | C-Si (Bromophenyl) |

| ~135 | C-H (Phenyl) |

| ~134 | C-Br |

| ~131 | C-H (Bromophenyl) |

| ~129 | C-H (Phenyl) |

| ~128 | C-H (Phenyl) |

| ~124 | C-H (Bromophenyl) |

Infrared (IR) Spectroscopy (Theoretical)

While a published IR spectrum for this compound was not found, the expected characteristic absorption bands can be predicted based on its functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 1585 - 1490 | C=C stretch | Aromatic Ring |

| 1430 - 1480 | Si-Phenyl stretch | Aryl-Silane |

| 1100 - 1085 | Si-C stretch | Aryl-Silane |

| 1070 - 1010 | C-Br stretch | Aryl Halide |

| 850 - 750 | C-H out-of-plane bend | Aromatic (Substitution Pattern) |

Mass Spectrometry (MS) (Theoretical Fragmentation)

A mass spectrum for this compound is not publicly available. The molecular weight of this compound is 494.29 g/mol .[3] The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve characteristic losses of the phenyl and bromophenyl groups.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Fragment Ion |

| 492/494/496 | [M]⁺ (Isotopic pattern for 2 Br) |

| 415/417 | [M - C₆H₅]⁺ |

| 338 | [M - C₆H₄Br]⁺ |

| 261 | [M - C₆H₄Br - C₆H₅]⁺ |

| 183 | [Si(C₆H₅)₂]⁺ |

| 155/157 | [C₆H₄Br]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed above, based on procedures reported for similar organosilane compounds.[2][4]

NMR Spectroscopy

-

Instrumentation : A 400 or 500 MHz NMR spectrometer.

-

Sample Preparation : The compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) added as an internal standard (0 ppm).

-

Data Acquisition : ¹H and ¹³C NMR spectra are recorded at room temperature. Standard pulse sequences are used for data acquisition.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation : The solid sample is typically analyzed as a KBr pellet or as a thin film evaporated from a suitable solvent on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition : The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Instrumentation : A mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction : The sample is introduced via a direct insertion probe or gas chromatography inlet.

-

Data Acquisition : The mass spectrum is recorded over a suitable m/z range (e.g., 50-600 amu).

Visualizations

Spectroscopic Analysis Workflow

Caption: Workflow for the synthesis and spectroscopic characterization.

Chemical Structure and Fragmentation

References

An In-depth Technical Guide on the Crystal Structure of Bis(4-bromophenyl)diphenylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and experimental aspects of Bis(4-bromophenyl)diphenylsilane. While a definitive, publicly available crystal structure for this specific compound could not be located in the course of this review, this document furnishes detailed information on its synthesis, physicochemical properties, and the standard methodologies employed for crystal structure determination of related organosilicon compounds. To serve as a valuable reference, crystallographic data for the closely related compound, Tetraphenylsilane, is presented.

Physicochemical Properties

This compound is a solid, white to off-white crystalline powder at room temperature. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₂₄H₁₈Br₂Si |

| Molecular Weight | 494.29 g/mol |

| Melting Point | 167.0 to 171.0 °C |

| Boiling Point (Predicted) | 494.4 ± 45.0 °C |

| Density (Predicted) | 1.49 ± 0.1 g/cm³ |

| Storage Temperature | Room temperature |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Grignard or an organolithium reaction, followed by quenching with dichlorodiphenylsilane. A common synthetic route is detailed below.

Experimental Protocol: Synthesis

-

Under a dry nitrogen atmosphere, 1,4-dibromobenzene is dissolved in anhydrous tetrahydrofuran (THF) and the solution is cooled to -78 °C.

-

An equimolar amount of n-butyllithium (n-BuLi) in hexane is added dropwise to the solution, maintaining the temperature at -78 °C. The reaction mixture is stirred for an additional hour at this temperature to ensure the formation of the lithiated intermediate.

-

A solution of dichlorodiphenylsilane in anhydrous THF is then added dropwise to the reaction mixture.

-

Following the addition, the reaction is allowed to slowly warm to room temperature and is stirred overnight.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by recrystallization from a suitable solvent, such as toluene or n-butanol, to yield this compound.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Crystal Structure Determination

The definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid is single-crystal X-ray diffraction (SCXRD). While specific data for this compound is not available, the general experimental protocol is well-established.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution. The choice of solvent is critical and often determined empirically.

-

Crystal Mounting: A suitable, defect-free crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Reduction: The collected diffraction intensities are processed to correct for experimental factors, and the unit cell parameters are determined.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, and the atomic positions and displacement parameters are refined using full-matrix least-squares on F².

General Workflow for Crystal Structure Determination

Caption: General workflow for single-crystal X-ray diffraction.

Crystallographic Data of a Related Compound: Tetraphenylsilane

In the absence of specific crystallographic data for this compound, the data for the parent compound, Tetraphenylsilane (Ph₄Si), is presented below as a representative example of a tetra-aryl silane.[1]

Crystal Data and Structure Refinement for Tetraphenylsilane

| Parameter | Tetraphenylsilane |

| Empirical Formula | C₂₄H₂₀Si |

| Formula Weight | 336.50 |

| Crystal System | Tetragonal |

| Space Group | P42₁c |

| a (Å) | 11.46(1) |

| c (Å) | 7.09(3) |

| Volume (ų) | 928.9 |

| Z | 2 |

| R-factor (%) | 7.3 |

Selected Bond Lengths and Angles for Tetraphenylsilane

| Bond | Length (Å) |

| Si-C | 1.873 |

| Angle | Degree (°) |

| C-Si-C | 107.8, 110.3 |

Disclaimer: The crystallographic data presented above is for Tetraphenylsilane and is intended to be illustrative of the type of data obtained from a single-crystal X-ray diffraction experiment. The actual crystal structure and parameters for this compound may differ.

References

Solubility of Bis(4-bromophenyl)diphenylsilane in common organic solvents

Technical Guide: Solubility Profile of Bis(4-bromophenyl)diphenylsilane

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the solubility of this compound in common organic solvents. While specific quantitative solubility data is not extensively available in published literature, this document consolidates qualitative information from various sources and presents a standardized experimental protocol for its quantitative determination. The guide is intended to serve as a practical resource for researchers working with this compound in synthesis, purification, and formulation.

Introduction to this compound

This compound is an organosilicon compound characterized by a central silicon atom bonded to two diphenyl and two 4-bromophenyl groups. Its chemical structure (C₂₄H₁₈Br₂Si) lends it a high degree of thermal stability and specific electronic properties, making it a valuable intermediate in the synthesis of advanced materials, including high-performance polymers and organic light-emitting diode (OLED) components.[1] The bromine substituents serve as reactive sites for various cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the construction of more complex molecular architectures.[1] Understanding its solubility is critical for its application in solution-based processing, purification via recrystallization, and its use in homogeneous reaction media.

Solubility Data

Quantitative solubility data for this compound is not readily found in publicly accessible literature. However, qualitative descriptions and contextual information from synthesis and purification procedures provide valuable insights into its solubility profile. The following table summarizes the available qualitative data.

| Solvent | Solubility | Remarks | Source(s) |

| Tetrahydrofuran (THF) | Highly Soluble | Used as a solvent for its synthesis, indicating good solubility at both low and room temperatures. | [2][3] |

| Dichloromethane (CH₂Cl₂) | Highly Soluble | Mentioned as a solvent in which the compound is highly soluble. | [3] |

| Toluene | Soluble | Used as a recrystallization solvent, implying moderate to high solubility at elevated temperatures and lower solubility at room temperature. A related dimethylsilane analog is also noted as soluble in toluene. | [2][3][4] |

| n-Butanol | Sparingly Soluble | Used for recrystallization, suggesting it is soluble at higher temperatures but has low solubility at ambient temperatures. | [2] |

| Benzene | Soluble | A related compound, bis(4-bromophenyl)dimethylsilane, is soluble in benzene. By structural analogy, similar solubility can be expected. | [4] |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the gravimetric determination of the solubility of a solid compound like this compound in an organic solvent. This method is reliable for obtaining quantitative solubility data.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (purity ≥98%)

-

Selected organic solvent (HPLC grade)

-

Scintillation vials or sealed glass tubes

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to 0.1 mg)

-

Micropipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Pre-weighed sample vials for drying

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial. The excess solid is crucial to ensure equilibrium with the saturated solution.

-

Add a known volume (e.g., 5.0 mL) of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24-48 hours is recommended. The solution should have a constant layer of undissolved solid at the bottom.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume (e.g., 1.0 mL) of the clear supernatant into a syringe.

-

Immediately attach a 0.22 µm syringe filter to the syringe.

-

Discard the first few drops to saturate the filter membrane and then dispense a precise volume (e.g., 0.5 mL) of the filtrate into a pre-weighed (tared) vial. Record the exact mass of the empty vial.

-

-

Solvent Evaporation and Mass Determination:

-

Place the tared vial containing the filtrate in a vacuum oven or under a gentle stream of nitrogen to slowly evaporate the solvent completely. Avoid excessive heating that could sublime or decompose the compound.

-

Once the solvent is fully evaporated, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solute on the analytical balance. Record the final mass.

-

-

Calculation:

-

Calculate the mass of the dissolved solid by subtracting the tare weight of the vial from the final weight.

-

The solubility can then be expressed in various units, such as mg/mL or g/L, using the following formula:

Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of filtrate in mL)

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: A flowchart of the gravimetric method for solubility testing.

References

An In-depth Technical Guide on the Thermal Stability of Bis(4-bromophenyl)diphenylsilane

Executive Summary

This technical guide addresses the thermal stability and decomposition temperature of Bis(4-bromophenyl)diphenylsilane. A thorough review of publicly available scientific literature and chemical databases was conducted to obtain empirical data on this specific compound. The search did not yield specific experimental values for the decomposition temperature of this compound. However, to provide a valuable resource for researchers, this guide offers insights into the expected thermal behavior based on analogous compounds, primarily the parent structure, tetraphenylsilane. Furthermore, a detailed, standardized experimental protocol for determining these properties via Thermogravimetric Analysis (TGA) is provided, along with a workflow visualization to guide laboratory investigation.

Contextual Thermal Stability Analysis

While specific data for this compound is not available, the thermal properties can be inferred from its structural components: a central silicon atom bonded to four aryl groups (two phenyl and two 4-bromophenyl). The parent compound, tetraphenylsilane (C₂₄H₂₀Si), is known for its high thermal stability due to the strength of the silicon-carbon (Si-C) bonds within its tetra-aryl structure.

Studies on tetraphenylsilane indicate it is a very stable and inert white solid.[1][2] It undergoes pyrolysis at temperatures between 530°C and 663°C, with a mechanism involving free radicals.[3] Another report notes decomposition occurs around 360°C during attempted distillation at atmospheric pressure.[1][2] Organosilicon compounds incorporated into polymer backbones, such as those containing tetraphenylsilane moieties, have demonstrated high decomposition temperatures (Td), often ranging from 460°C to over 500°C.[4][5]

The introduction of bromine atoms onto the phenyl rings of this compound would be expected to influence its thermal stability. The Carbon-Bromine (C-Br) bond is generally weaker than a Carbon-Hydrogen (C-H) bond and may represent an initial site for thermal decomposition, potentially lowering the onset decomposition temperature compared to the unsubstituted tetraphenylsilane.

Table 1: Thermal Properties of Analogous Organosilicon Compounds

| Compound/Material | Property | Value (°C) | Analysis Condition |

| Tetraphenylsilane | Pyrolysis Temperature Range | 530 - 663 | Stirred-flow reactor |

| Tetraphenylsilane-containing Phthalonitrile Polymer | Td (5% weight loss) | 519 - 526 | TGA under Nitrogen |

| Tetraphenylsilane-containing Phthalonitrile Polymer | Td (5% weight loss) | 482 - 497 | TGA under Air |

| CBPPO (Organosilicon Host Material) | Td | 460 | TGA |

| CBPmBI (Organosilicon Host Material) | Td | 494 | TGA |

Note: Td refers to the decomposition temperature, often cited at the point of 5% mass loss.

Recommended Experimental Protocol: Thermogravimetric Analysis (TGA)

To empirically determine the thermal stability and decomposition temperature of this compound, Thermogravimetric Analysis (TGA) is the standard and recommended methodology. This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

3.1 Objective To determine the onset temperature of decomposition and the decomposition profile of this compound.

3.2 Materials and Equipment

-

Sample: this compound, high purity (≥98%).

-

Instrument: Thermogravimetric Analyzer (TGA) with a high-precision balance and programmable furnace.

-

Crucibles: Platinum or alumina sample pans.

-

Purge Gas: High-purity nitrogen (N₂) or argon (Ar) for inert atmosphere analysis, and/or dry air for oxidative stability analysis.

3.3 Experimental Procedure

-

Instrument Calibration: Perform temperature and mass calibration of the TGA instrument according to the manufacturer's specifications.

-

Sample Preparation: Place 5–10 mg of this compound into a clean, tared TGA crucible. Ensure the sample is evenly distributed at the bottom of the pan.

-

Instrument Setup:

-

Place the sample crucible onto the TGA balance mechanism.

-

Seal the furnace and begin purging with the selected gas (e.g., Nitrogen) at a flow rate of 50–100 mL/min. Maintain this purge for at least 30 minutes before starting the analysis to ensure an inert atmosphere.

-

-

Temperature Program:

-

Equilibration: Hold the sample at a starting temperature of 30-40°C for 10-15 minutes to allow for thermal stabilization.

-

Heating Ramp: Increase the temperature from the starting point to an upper limit (e.g., 800-1000°C) at a constant heating rate. A standard rate is 10 K/min or 20 K/min.[6]

-

Isothermal Hold (Optional): Hold at the maximum temperature for a short period to ensure complete decomposition.

-

-

Data Acquisition: Record the sample mass, sample temperature, and furnace temperature throughout the experiment. The primary output is a plot of mass (%) versus temperature (°C).

3.4 Data Analysis

-

TGA Curve: The resulting plot will show a stable mass at lower temperatures followed by one or more steps where mass loss occurs.

-

Onset Temperature (T_onset): Determine the onset of decomposition, which is often calculated at the intersection of the baseline tangent and the tangent of the steepest mass loss slope. This temperature represents the initiation of significant thermal decomposition. A common metric is the temperature at which 2% or 5% mass loss is observed.[6]

-

Decomposition Temperature (Td): This is often reported as the temperature at which 5% (Td5) or 10% (Td10) of the initial mass has been lost. It can also be defined as the peak of the first derivative of the TGA curve (DTG curve), which indicates the point of maximum rate of mass loss.

-

Residual Mass: Note the percentage of mass remaining at the end of the experiment, which can provide insight into the final decomposition products (e.g., silica, silicon carbide).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the thermal properties of a chemical compound using the TGA protocol described above.

References

- 1. Tetraphenylsilane CAS#: 1048-08-4 [chemicalbook.com]

- 2. Tetraphenylsilane CAS#: 1048-08-4 [amp.chemicalbook.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electrochemical Properties of Bis(4-bromophenyl)diphenylsilane and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Bis(4-bromophenyl)diphenylsilane (BBPDS) is an organosilicon compound featuring a central silicon atom bonded to two diphenyl and two 4-bromophenyl groups. This structure offers high thermal stability and reactivity, making it an ideal precursor for various cross-coupling and polymerization reactions.[1] The bromine substituents serve as excellent leaving groups for reactions like Suzuki, Stille, and Negishi couplings, enabling the synthesis of complex aromatic systems.[1] The tetraphenylsilane core provides a rigid, tetrahedral geometry that can be functionalized to tune the electronic and photophysical properties of the resulting materials, making them valuable in semiconductor and optoelectronic applications, especially as intermediates for OLEDs.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a Grignard reaction or by using organolithium reagents. A common synthetic route is outlined below.[2]

Reaction Scheme:

Figure 1: Synthesis of this compound.

Experimental Protocol:

-

Lithiation: Under an inert nitrogen atmosphere, 1,4-dibromobenzene is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C.[2]

-

An equimolar amount of n-butyllithium (n-BuLi) in hexane is added dropwise to the solution, maintaining the temperature at -78 °C. The mixture is stirred for one hour at this temperature to form the lithium intermediate.[2]

-

Coupling: A solution of diphenyldichlorosilane in anhydrous THF is then added dropwise to the reaction mixture.[2]

-

The reaction is allowed to slowly warm to room temperature and is stirred overnight.[2]

-

Work-up and Purification: The solvent is removed under reduced pressure. The crude product is then purified by recrystallization, for instance from toluene, to yield this compound.[2]

Electrochemical Properties and Characterization

The electrochemical properties of materials intended for use in electronic devices are crucial for understanding their charge injection and transport capabilities. Cyclic voltammetry (CV) is a primary technique used to investigate these properties.

Experimental Protocol for Cyclic Voltammetry

A standard three-electrode setup is employed for cyclic voltammetry measurements.

Experimental Setup:

Figure 2: A typical three-electrode setup for cyclic voltammetry.

Methodology:

-

Solution Preparation: A solution of the analyte (e.g., a tetraphenylsilane derivative) is prepared in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6). The solution is deoxygenated by bubbling with an inert gas like nitrogen or argon.

-

Instrumentation: A three-electrode system is used, typically consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.

-

Measurement: The potential of the working electrode is swept linearly with time from a starting potential to a vertex potential and then back to the start. The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.

Quantitative Data for a Structural Analog: Bis(4-(9-carbazolyl)phenyl)diphenylsilane

Due to the lack of publicly available experimental electrochemical data for this compound, we present data for a closely related and structurally analogous compound, Bis(4-(9-carbazolyl)phenyl)diphenylsilane (CPSiCBP) . This compound replaces the bromo-substituents with carbazole moieties, which are common in hole-transporting materials for OLEDs.

| Property | Value | Method |

| Oxidation Potential (Eox) | 1.05 V | Cyclic Voltammetry |

| HOMO Energy Level | -5.70 eV | Calculated from Eox |

| LUMO Energy Level | -2.20 eV | Calculated from HOMO and Optical Band Gap |

| Optical Band Gap (Egopt) | 3.50 eV | UV-Vis Spectroscopy |

Table 1: Electrochemical and Photophysical Properties of Bis(4-(9-carbazolyl)phenyl)diphenylsilane (CPSiCBP), a structural analog of this compound.

Determination of HOMO and LUMO Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical parameters that determine the charge injection and transport properties of a material. They can be estimated from cyclic voltammetry data using the following empirical formulas:

EHOMO = -[Eoxonset - E1/2(ferrocene) + 4.8] eV ELUMO = EHOMO + Egopt

Where:

-

Eoxonset is the onset potential of the first oxidation peak in the cyclic voltammogram.

-

E1/2(ferrocene) is the half-wave potential of the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is used as an internal standard. The value of 4.8 eV is the absolute energy level of the Fc/Fc+ couple below the vacuum level.

-

Egopt is the optical band gap, determined from the onset of the absorption edge in the UV-Vis spectrum.

Figure 3: Energy level diagram for Bis(4-(9-carbazolyl)phenyl)diphenylsilane.

Application in Organic Electronics

This compound serves as a crucial intermediate in the synthesis of functional materials for OLEDs. The tetraphenylsilane core provides a robust, non-conjugated scaffold that can be functionalized with various electroactive groups. For instance, the bromine atoms can be replaced with hole-transporting moieties (like carbazole) or electron-transporting units to create bipolar host materials. These materials are essential for achieving high efficiency and stability in phosphorescent OLEDs (PhOLEDs).

The electrochemical properties of these functionalized tetraphenylsilane derivatives, such as their HOMO and LUMO energy levels, dictate their suitability for specific layers within an OLED device. For example, a material with a high HOMO level is suitable for a hole-transporting layer (HTL), while a material with a low LUMO level is desirable for an electron-transporting layer (ETL).

Conclusion

This compound is a valuable building block in the field of organic electronics due to its versatile reactivity and the desirable properties of its tetraphenylsilane core. While direct experimental data on its electrochemical properties are scarce, analysis of closely related analogs like Bis(4-(9-carbazolyl)phenyl)diphenylsilane provides crucial insights into its potential electronic structure. The methodologies for synthesis and electrochemical characterization outlined in this guide offer a framework for the further development and evaluation of novel materials based on the this compound scaffold for advanced electronic applications.

References

An In-depth Technical Guide on Bis(4-bromophenyl)diphenylsilane Derivatives and Analogues for Research and Drug Development

This technical guide provides a comprehensive overview of Bis(4-bromophenyl)diphenylsilane, its derivatives, and analogues, with a focus on their synthesis, properties, and potential applications in materials science and drug development. The content is tailored for researchers, scientists, and professionals in the field of drug development, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Core Compound and Its Significance

This compound is an organosilicon compound featuring a central silicon atom bonded to two diphenyl and two 4-bromophenyl groups.[1][2] This structure provides a unique combination of thermal stability, chemical reactivity, and tunable electronic properties. The bromine atoms serve as versatile handles for a variety of cross-coupling reactions, making it a valuable building block for the synthesis of more complex organic and organometallic molecules.[3] Its derivatives and analogues have shown promise in the development of advanced materials for organic light-emitting diodes (OLEDs) and as potential therapeutic agents.[3][4]

Synthesis of this compound and Derivatives

The primary route for synthesizing this compound involves the reaction of a Grignard or organolithium reagent derived from 1,4-dibromobenzene with diphenyldichlorosilane. A common synthetic approach is outlined below.

A key strategy for creating derivatives of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of new carbon-carbon bonds by coupling the bromophenyl moieties with various boronic acids or esters, leading to a diverse range of functionalized molecules.

Quantitative Data Presentation

The following tables summarize key quantitative data for this compound analogues and related compounds, focusing on their photophysical properties relevant to materials science and their cytotoxic effects pertinent to drug discovery.

Table 1: Photophysical Properties of Tetraphenylsilane and Carbazole Derivatives

| Compound | Host Material | Emission Color | Maximum Luminance (cd/m²) | Current Efficiency (cd/A) | External Quantum Efficiency (%) | Reference |

| Cz-1TPE | TPE-Carbazole | Blue-Green | 2858 | 3.5 | - | [5] |

| Cz-2TPE | TPE-Carbazole | Blue-Green | 1353 | 4.9 | - | [5] |

| Cz-3TPE | TPE-Carbazole | Blue-Green | 986 | 3.1 | - | [5] |

| Cz-4TPE | TPE-Carbazole | Blue-Green | 2088 | 3.1 | - | [5] |

| Cz-2TPE (2,7) | TPE-Carbazole | Blue-Green | 1129 | 5.5 | - | [5] |

| PFSC/Ir(ppy)₃ | Tetraphenylsilane Polymer | Green | - | 8.83 | - | [6] |

| PFSCPO/Ir(ppy)₃ | Tetraphenylsilane Polymer | Green | - | 9.33 | - | [6] |

Table 2: Cytotoxicity of Brominated Compounds and Silane Derivatives against Cancer Cell Lines

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Brominated Furanone 3 | PC-3 (Prostate) | 0.31 ± 0.02 | [7] |

| Brominated Furanone 4 | PC-3 (Prostate) | 7.30 ± 0.09 | [7] |

| Brominated Furanone 5 | U-251 (Glioblastoma) | 0.52 ± 0.03 | [7] |

| Br-Cla | PC-3 (Prostate) | 24.3 | [8] |

| Br-Cla | MCF-7 (Breast) | 21.6 | [8] |

| 3-MPS | V79 (Hamster Fibroblast) | > 100% (non-cytotoxic) | [9] |

| 4F (Nonafluorohexyltrimethoxysilane) | V79 (Hamster Fibroblast) | > 100% (non-cytotoxic) | [9] |

| p-MBS | V79 (Hamster Fibroblast) | > 100% (non-cytotoxic) | [9] |

Experimental Protocols

Synthesis of this compound

Materials:

-

1,4-Dibromobenzene

-

n-Butyllithium (n-BuLi) in hexane

-

Diphenyldichlorosilane

-

Anhydrous tetrahydrofuran (THF)

-

Toluene

-

n-Butanol

-

Dry nitrogen atmosphere

Procedure:

-

Under a dry nitrogen atmosphere, dissolve 1,4-dibromobenzene in anhydrous THF and cool the solution to -78 °C.

-

Slowly add n-butyllithium dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Slowly add a solution of diphenyldichlorosilane in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Evaporate the solvent using a rotary evaporator.

-

Purify the crude product by recrystallization from toluene and then n-butanol to obtain this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

-

This compound derivative

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

In a reaction vessel under an inert atmosphere, combine the this compound derivative, arylboronic acid, palladium catalyst, and base.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or GC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup, extracting the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Evaluation of Cytotoxicity (MTT Assay)

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Analysis of Apoptosis-Related Proteins (Western Blot)

Materials:

-

Treated and untreated cancer cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3) and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4 °C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Analyze the band intensities to determine the relative expression levels of the target proteins.

Visualizations of Workflows and Pathways

Experimental and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships relevant to the study of this compound derivatives.

Potential Signaling Pathway

While direct evidence for the specific signaling pathways modulated by this compound derivatives is limited, studies on structurally related compounds with anticancer activity suggest a potential involvement of the intrinsic apoptosis pathway. The following diagram illustrates a plausible mechanism of action where such compounds could induce cancer cell death.

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant potential in both materials science and medicinal chemistry. Their synthetic accessibility, coupled with the ability to fine-tune their properties through derivatization, makes them attractive targets for further research. The data and protocols presented in this guide offer a foundation for scientists and researchers to explore the applications of these compounds in developing novel OLED materials and anticancer agents. Future studies should focus on elucidating the specific mechanisms of action of biologically active derivatives to facilitate rational drug design and development.

References

- 1. epubl.ktu.edu [epubl.ktu.edu]

- 2. Regulation of the Intrinsic Apoptosis Pathway by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. mdpi.com [mdpi.com]

- 5. Tetraphenylethene-decorated carbazoles: synthesis, aggregation-induced emission, photo-oxidation and electroluminescence - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and properties of wide bandgap polymers based on tetraphenylsilane and their applications as hosts in electrophosphorescent devices - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Suzuki Coupling of Bis(4-bromophenyl)diphenylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed cross-coupling reaction joins an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[2][3] The reaction is integral to the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2]

This document provides detailed application notes and a protocol for the Suzuki coupling reaction of Bis(4-bromophenyl)diphenylsilane. The resulting product, a tetraphenylsilane derivative with extended aromatic substituents, serves as a versatile building block in various fields, from materials science to medicinal chemistry. The tetrahedral geometry imparted by the central silicon atom provides a unique three-dimensional scaffold for the construction of novel molecular architectures.

Product Applications

The product of the Suzuki coupling of this compound, Tetrakis(4-biphenylyl)silane and its derivatives, are of significant interest due to their unique structural and photophysical properties. These applications are particularly relevant for professionals in materials science and drug development:

-

Scaffolds for Drug Discovery: The rigid, three-dimensional tetrahedral core of tetraphenylsilane derivatives makes them excellent scaffolds for the development of novel therapeutic agents. By functionalizing the peripheral phenyl rings, libraries of compounds can be synthesized for screening against various biological targets. The defined spatial orientation of substituents allows for the precise design of molecules that can interact with specific protein binding pockets.

-

Organic Light-Emitting Diodes (OLEDs): Tetraphenylsilane derivatives are employed as host materials in phosphorescent OLEDs. The silicon core acts as a non-conjugated linkage that can be used to create molecules with high triplet energies, which is crucial for efficient blue phosphorescent emitters.

-

Fluorescent Probes and Sensors: The inherent fluorescence of some tetraphenylsilane derivatives can be modulated by the introduction of specific functional groups. This allows for the design of fluorescent probes for the detection of ions, small molecules, or biological macromolecules.

-

Building Blocks for Porous Materials: The tetravalent nature of the silicon core makes these compounds ideal building blocks for the synthesis of porous organic frameworks (POFs) and metal-organic frameworks (MOFs). These materials have applications in gas storage, separation, and catalysis.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for Suzuki coupling reactions of aryl bromides, which can be adapted for this compound. The optimal conditions for this specific substrate may require further optimization.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / P(t-Bu)₃ | Pd(OAc)₂ / PCy₃ |

| Catalyst Loading | 1-5 mol% | 1-3 mol% | 2-5 mol% |

| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |

| Solvent System | Toluene/Ethanol/H₂O | 1,4-Dioxane/H₂O | THF/H₂O |

| Temperature | 80-100 °C | Room Temperature to 80 °C | 60-90 °C |

| Reaction Time | 12-24 hours | 8-18 hours | 16-30 hours |

| Reported Yield | Good to Excellent | High | Good to High |

Note: Yields are highly dependent on the specific substrates and precise reaction conditions.

Experimental Protocols

General Procedure for the Suzuki Coupling of this compound with Phenylboronic Acid

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid to synthesize Tetrakis(4-biphenylyl)silane.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Base (e.g., Potassium Carbonate, K₂CO₃)

-

Solvent (e.g., Toluene, Ethanol, and Water)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Organic solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (e.g., Nitrogen or Argon line)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for workup and purification

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), phenylboronic acid (2.2-2.5 eq.), and the base (e.g., K₂CO₃, 3.0-4.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Under the inert atmosphere, add the solvent system. A common mixture is Toluene, Ethanol, and Water in a ratio of approximately 4:1:1. The solvent should be degassed prior to use by bubbling with an inert gas for 15-20 minutes.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the reaction mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure Tetrakis(4-biphenylyl)silane.

-

Characterization: Characterize the final product by NMR (¹H and ¹³C), mass spectrometry, and melting point analysis to confirm its identity and purity.

Visualizations

Caption: Experimental workflow for the Suzuki coupling of this compound.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for Cross-Coupling Reactions of Bis(4-bromophenyl)diphenylsilane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Stille and Negishi cross-coupling reactions of Bis(4-bromophenyl)diphenylsilane, a key intermediate in the synthesis of functionalized tetraarylsilanes. The following sections offer a comparative overview of the two methods, detailed experimental procedures, and visual representations of the reaction workflows and catalytic cycles to guide researchers in their synthetic endeavors.

Comparative Overview of Stille and Negishi Coupling Protocols

The Stille and Negishi reactions are powerful palladium-catalyzed cross-coupling methods for the formation of carbon-carbon bonds. When applied to this compound, they offer pathways to introduce a variety of organic moieties onto the silicon-based scaffold. The choice between the two protocols often depends on factors such as functional group tolerance, toxicity of reagents, and reaction conditions.

| Parameter | Stille Coupling | Negishi Coupling |

| Organometallic Reagent | Organostannane (e.g., R-SnBu₃) | Organozinc (e.g., R-ZnCl) |

| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(PPh₃)₄, PdCl₂(dppf) |

| Typical Ligand | PPh₃, AsPh₃ | PPh₃, dppf, XPhos, SPhos |

| Typical Solvent | Toluene, Dioxane, DMF | THF, Dioxane, DMF |

| Typical Temperature | 80-120 °C | 25-100 °C |

| Reaction Time | 12-48 hours | 2-24 hours |

| Functional Group Tolerance | Generally very good | Good, but organozinc reagents are more basic |

| Toxicity | High (organotin reagents are toxic) | Moderate (organozinc reagents are air and moisture sensitive) |

| Yields (Analogous Systems) | 70-95% | 75-98% |

Experimental Protocols

Note: The following protocols are generalized based on established methodologies for analogous aryl bromides. Optimization may be required for this compound.

Stille Coupling Protocol

This protocol describes the coupling of this compound with an organostannane reagent.

Materials:

-

This compound

-

Organostannane reagent (e.g., Aryl-SnBu₃, 2.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Ligand (if required, e.g., AsPh₃, 10 mol%)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Schlenk flask and standard Schlenk line equipment

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the palladium catalyst, and ligand (if used).

-

Evacuate and backfill the flask with inert gas three times.

-

Add the anhydrous solvent via syringe.

-

Add the organostannane reagent (2.2 equivalents) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with a saturated aqueous solution of KF and stir for 1-2 hours to precipitate the tin byproducts.

-

Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Negishi Coupling Protocol

This protocol outlines the coupling of this compound with an organozinc reagent, which is often prepared in situ.

Materials:

-

This compound

-

Organic halide (R-X, for organozinc preparation, 2.5 equivalents)

-

Activated Zinc dust (2.5 equivalents)

-

Palladium catalyst (e.g., PdCl₂(dppf), 5 mol%)

-

Anhydrous solvent (e.g., THF)

-

Schlenk flasks and standard Schlenk line equipment

-

Inert gas (Argon or Nitrogen)

Procedure:

Part A: Preparation of the Organozinc Reagent

-

To a flame-dried Schlenk flask under an inert atmosphere, add activated zinc dust.

-

Add a small amount of anhydrous THF and a crystal of iodine to activate the zinc, if necessary.

-

Add a solution of the organic halide (R-X, 2.5 equivalents) in anhydrous THF dropwise. The reaction is often exothermic and may require cooling.

-

Stir the mixture at room temperature or gentle heat until the zinc is consumed and the organozinc reagent is formed.

Part B: Cross-Coupling Reaction

-

In a separate flame-dried Schlenk flask under an inert atmosphere, add this compound (1 equivalent) and the palladium catalyst.

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous THF via syringe.

-

Transfer the freshly prepared organozinc reagent from Part A to the second flask via cannula.

-

Stir the reaction mixture at room temperature or heat to a specified temperature (typically 50-80 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Carefully quench the reaction by slow addition of a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizing the Process

General Experimental Workflow

The following diagram illustrates the general workflow for a palladium-catalyzed cross-coupling reaction.

Caption: A generalized workflow for cross-coupling reactions.

Comparison of Stille and Negishi Catalytic Cycles

The catalytic cycles for the Stille and Negishi couplings share common steps but differ in the transmetalation agent.

Caption: Comparison of the catalytic cycles for Stille and Negishi couplings.

Application Notes and Protocols: Bis(4-bromophenyl)diphenylsilane as a Precursor for High-Performance OLED Hole Transport Materials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of hole transport materials (HTMs) derived from the precursor Bis(4-bromophenyl)diphenylsilane for Organic Light-Emitting Diodes (OLEDs). The document outlines detailed synthetic protocols, key material properties, and device fabrication and performance metrics.

Introduction to this compound in OLEDs